molecular formula C15H13NO3 B1511972 1-(1,3-benzodioxol-5-yl)-2-(6-methyl-2-pyridinyl)Ethanone

1-(1,3-benzodioxol-5-yl)-2-(6-methyl-2-pyridinyl)Ethanone

Cat. No.: B1511972
M. Wt: 255.27 g/mol
InChI Key: UIIOVRFUJRDPLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-yl)-2-(6-methyl-2-pyridinyl)Ethanone is a useful research compound. Its molecular formula is C15H13NO3 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(6-methylpyridin-2-yl)ethanone

InChI

InChI=1S/C15H13NO3/c1-10-3-2-4-12(16-10)8-13(17)11-5-6-14-15(7-11)19-9-18-14/h2-7H,8-9H2,1H3

InChI Key

UIIOVRFUJRDPLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CC(=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a −60° C. of 2,6-dimethyl-pyridine (48.3 mL, 457 mmol, 1.1 equiv) was slowly added n-butyl lithium (183 mL, 2.5 M in hexane, 457 mmol, 1.1 equiv) over 30 minutes. The resulting red solution was stirred at −60° C. for an additional hour, and then treated with a solution of benzo[1,3]dioxole-5-carboxylic acid methoxy-methyl-amide (˜415 mmol) in THF (200 mL) over 1 hour. The reaction was slowly warmed to −20° C. over 3 hours, and then poured into ice (1 kg). The liquid layer was decanted and then washed with brine (3×100 mL), dried over magnesium sulfate, and concentrated in vacuo. Recrystallization from toluene provided 1-Benzo[1,3]dioxol-5-yl-2-(6-methyl-pyridin-2-yl)-ethanone (57 g, 54% over two steps).
Quantity
48.3 mL
Type
reactant
Reaction Step One
Quantity
183 mL
Type
reactant
Reaction Step Two
Quantity
415 mmol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

n-Butyllithium (2.5 M in hexanes, 13.8 mL, 34.4 mmol) was added slowly to a solution of diisopropylamine (4.53 mL, 32.3 mmol) in anhydrous THF (50 mL) at −78° C. After being stirred for 0.1 hour, the mixture was allowed to warm up to 0° C. Stirring continued for 0.5 hour. The mixture was then cooled to −78° C. and 2,6-lutidine (3.76 mL, 32.3 mmol) was added slowly. The mixture was allowed to warm up to 0° C. and stirred for 0.5 hour. The mixture was then cooled to −78° C. before the slow addition of benzo[1,3]dioxole-5-carboxylic acid methoxy-methyl-amide (4.5 g, 21.5 mmol; see Example 2 above) in anhydrous THF (10 mL). The mixture was stirred at −78° C. for 0.5 hour, at 0° C. for 0.5 hour, and at room temperature for 2 hours. The mixture was then quenched with ammonium chloride aqueous solution and extracted with ethyl acetate. The extract was washed with brine, dried over sodium sulfate, filtered, and concentrated. After purification using column chromatography on silica gel (eluent: ethyl acetate (2): hexanes (8)), 4.8 g (87%) of 1-Benzo[1,3]dioxol-5-yl-2-(6-methyl-pyridin-2-yl)-ethanone as a yellow solid was obtained. MS (ESP+) m/z 256.1 (M+1). 1H NMR (400 MHz, Methanol-d4) δ 7.56 (t, 1H, J=7.5 Hz), 7.39 (dd, 1H, J=1.8 Hz, 8.3 Hz), 7.30 (dd, 1H, J=0.5 Hz, 1.8 Hz), 6.93 (m, 1H), 6.83 (m, 2H), 5.98 (s, 2H), 4.87 (s, 2H), 2.50 (s, 3H).
Quantity
13.8 mL
Type
reactant
Reaction Step One
Quantity
4.53 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.76 mL
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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